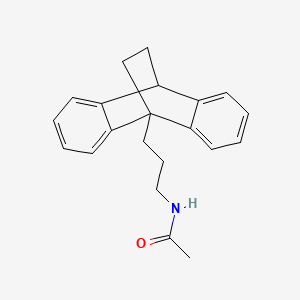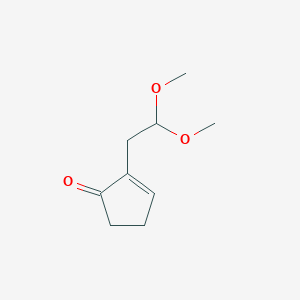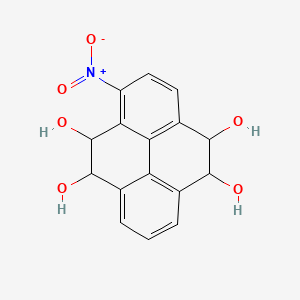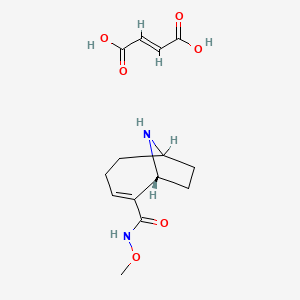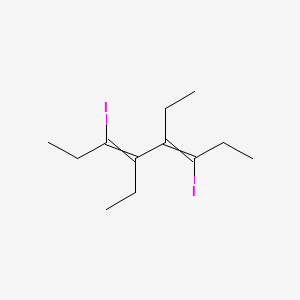
4,5-Diethyl-3,6-diiodoocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl-3,6-diiodoocta-3,5-diene is a chemical compound characterized by its unique structure, which includes two iodine atoms and two ethyl groups attached to an octadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3,6-diiodoocta-3,5-diene typically involves the iodination of an appropriate precursor. One common method is the addition of iodine to a conjugated diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethyl-3,6-diiodoocta-3,5-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodo derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo alcohols, while reduction can produce ethyl-substituted alkenes.
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-3,6-diiodoocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 4,5-Diethyl-3,6-diiodoocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as electrophilic addition or nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diethyl-3,6-dimethyl-3,5-octadiene: Similar in structure but with methyl groups instead of iodine atoms.
3,5-Octadiene, 4,5-diethyl-3,6-diiodo-, (3Z,5Z): Another isomer with different spatial arrangement of atoms.
Uniqueness
4,5-Diethyl-3,6-diiodoocta-3,5-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of iodine-containing molecules.
Eigenschaften
CAS-Nummer |
119244-76-7 |
|---|---|
Molekularformel |
C12H20I2 |
Molekulargewicht |
418.10 g/mol |
IUPAC-Name |
4,5-diethyl-3,6-diiodoocta-3,5-diene |
InChI |
InChI=1S/C12H20I2/c1-5-9(11(13)7-3)10(6-2)12(14)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
OQMGWWJOZTYWQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CC)I)C(=C(CC)I)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


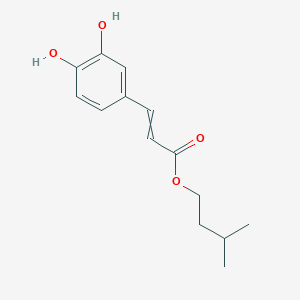
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
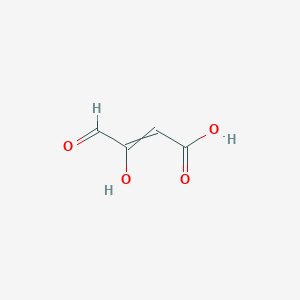
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
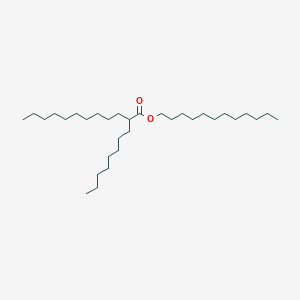

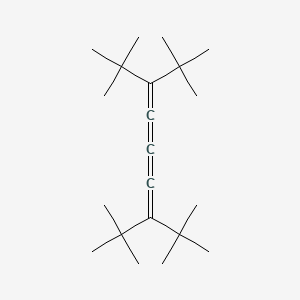
![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
